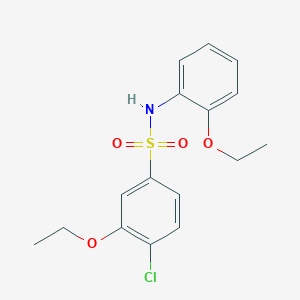![molecular formula C22H27N3O2 B11479659 N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11479659.png)
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by its complex structure, which includes a benzodiazole ring, a phenoxybutyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves a multi-step process. One common method includes the reaction of 1-(4-phenoxybutyl)-1H-1,3-benzodiazole with 2-bromoethyl propanoate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole ring or the phenoxybutyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzodiazole derivatives.
Scientific Research Applications
N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxybutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can be compared with other benzodiazole derivatives, such as:
N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide: Contains a furan-2-carboxamide moiety instead of a propanamide group.
The uniqueness of N-{2-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C22H27N3O2/c1-2-22(26)23-15-14-21-24-19-12-6-7-13-20(19)25(21)16-8-9-17-27-18-10-4-3-5-11-18/h3-7,10-13H,2,8-9,14-17H2,1H3,(H,23,26) |
InChI Key |
TVDWGBZKABYHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-oxo-2H-chromen-3-YL)benzamide](/img/structure/B11479580.png)
![Ethyl [2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11479587.png)
![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11479594.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate](/img/structure/B11479601.png)
![4-(methoxymethyl)-6-methyl-2-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479611.png)
![5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11479612.png)

![6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11479615.png)
![7-[3-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479627.png)
![5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole](/img/structure/B11479636.png)
![7-(tert-butyl)-4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479641.png)
![7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11479653.png)
![3-benzyl-2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11479657.png)
![8-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11479661.png)
